molecular formula C14H14N2O2 B13014327 Methyl 5-methyl-6-(phenylamino)nicotinate

Methyl 5-methyl-6-(phenylamino)nicotinate

Cat. No.: B13014327
M. Wt: 242.27 g/mol
InChI Key: JVNYERSYOGRHSF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(phenylamino)nicotinate is an organic compound belonging to the nicotinate family It is characterized by a nicotinic acid ester structure with a phenylamino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(phenylamino)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-6-nitronicotinic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The resulting 5-methyl-6-aminonicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 5-methyl-6-aminonicotinate.

    Amination: Finally, the amino group is substituted with a phenyl group using aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-methyl-6-(phenylamino)nicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Aniline, N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Oxo derivatives of this compound

    Reduction: Reduced amine derivatives

    Substitution: Various substituted nicotinates depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-methyl-6-(phenylamino)nicotinate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group allows for binding to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Methyl 6-methylnicotinate
  • Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Uniqueness

Methyl 5-methyl-6-(phenylamino)nicotinate stands out due to the presence of both a methyl and a phenylamino group on the nicotinate structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-anilino-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16)

InChI Key

JVNYERSYOGRHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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